4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide
Description
4-[4-(4-Fluorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide is a synthetic small molecule characterized by a piperazine core substituted with a 4-fluorophenyl group, an oxobutanamide chain, and an indole-6-yl moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, which may improve blood-brain barrier penetration .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1H-indol-6-yl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-17-2-5-19(6-3-17)26-11-13-27(14-12-26)22(29)8-7-21(28)25-18-4-1-16-9-10-24-20(16)15-18/h1-6,9-10,15,24H,7-8,11-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJSXHCVDPHEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NC3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Conditions often involve specific solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and catalysts like palladium complexes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new aromatic ring or alkyl group.
Scientific Research Applications
4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide involves its interaction with specific molecular targets, such as dopamine D4 receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes . The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Piperazine-Linked Quinolonecarboxylic Acids
Example Compounds: 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids (5a–m) .
- Structural Differences: Core: Quinolonecarboxylic acid vs. oxobutanamide-indole. Substituents: Aromatic acyl/sulfonyl groups on piperazine vs. 4-fluorophenyl and indole.
- Synthesis : Both classes use piperazine intermediates and coupling reactions (e.g., aroyl/benzenesulfonyl halides with amines in DCM/EtOH) .
Piperazine-Triazine Hybrids
Example Compound: WJ111-11 (4-(4-(4-(2-amino-4-(difluoromethyl)pyrimidin-5-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-N-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexyl)-4-oxobutanamide) .
- Structural Differences :
- Core : Triazine-pyrimidine vs. indole-oxobutanamide.
- Functional Groups : Difluoromethylpyrimidine and dioxopiperidine vs. 4-fluorophenyl.
- Activity : WJ111-11’s PROTAC-like design (ubiquitin-proteasome system engagement) contrasts with the target compound’s simpler structure, which may favor direct receptor modulation.
4-Fluorophenyl-Piperidine/Piperazine Derivatives
Examples : 4-(4-Fluorophenyl)piperidine, 4-(4-Fluorophenyl)phenylboronic acid .
- Structural Simplicity : Lack of oxobutanamide or indole groups reduces steric bulk and complexity.
- Applications : These derivatives are often intermediates for CNS drugs (e.g., antipsychotics) or Suzuki coupling reagents .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis shares methodologies with quinolone-piperazine hybrids (e.g., amine-aroyl coupling), but indole incorporation may require selective protection/deprotection steps .
- Pharmacological Potential: The indole moiety may confer selectivity for serotonin receptors (5-HT subtypes) or kinases (e.g., JAK/STAT), while the 4-fluorophenyl group enhances pharmacokinetics .
- Limitations : Unlike PROTACs (e.g., WJ111-11), the target compound lacks a warhead for protein degradation, limiting its utility in oncology but favoring direct target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
